ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that belongs to the class of pyrroloquinoline quinone (PQQ) derivatives. It has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its suitability for clinical use. Additionally, there is a need to explore its potential application in other fields such as neuroscience and materials science.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its potent anticancer activity and other biochemical and physiological effects make it a promising candidate for the development of new cancer therapies. However, further research is required to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized using a multi-step process. The first step involves the condensation of 4-fluoroaniline with ethyl 2-(bromomethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in the presence of a base. This reaction results in the formation of an intermediate, which is then subjected to a reduction reaction to obtain the final product.
Scientific Research Applications
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antifungal and antibacterial properties.
properties
IUPAC Name |
ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTVKUFEAIZTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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